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molecular formula C12H11NO4 B075982 5,6-Diacetoxyindole CAS No. 15069-79-1

5,6-Diacetoxyindole

Cat. No. B075982
M. Wt: 233.22 g/mol
InChI Key: NTOLUQGMBCPVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05262546

Procedure details

A suspension of 17.2 g of trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene (prepared from 3,4-dihydroxytoluene by a modified procedure of U.S. Pat. No. 3,732,245) and 3.4 g of 10% Pd/C catalyst in 200 ml ethyl acetate was shaken at room temperature, under hydrogen atmosphere and at 50 psi, for 5 hours. To this reaction mixture was added a solution of ethyl acetate (100 ml) containing acetic anhydride (24 ml), triethylamine (20 ml) and dimethylaminopyridine (800 mg) which was previously saturated with hydrogen. The resultant mixture was stirred for 30 minutes at room temperature. The catalyst was removed over a layer of Celite and the filtrate was evaporated to give an oily residue to which crushed ice was added. The resulting white precipitate was collected by filtration to give 6.08 g (65%) of DAI: mp 130°-131° C.; HNMR (300 MHz, DMSO-d6)δ 2.24 (s,6H), 6.42 (s,1H), 7.22 (s,1H), 7.32 (s,1H), 7.39 (m, 1H) 11.22 (s,1H).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3.4 g
Type
catalyst
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8]C1C(OCC2C=CC=CC=2)=CC(/C=C/N2CCCC2)=C([N+]([O-])=O)C=1)[C:2]1C=CC=CC=1.[OH:33][C:34]1[CH:35]=[C:36]([CH3:41])[CH:37]=[CH:38][C:39]=1[OH:40].[C:42]([O:45]C(=O)C)(=O)[CH3:43].[CH3:49][N:50](C1C=CC=CN=1)C.[H][H]>[Pd].C(OCC)(=O)C.C(N(CC)CC)C>[C:1]([O:33][C:34]1[CH:35]=[C:36]2[C:37](=[CH:38][C:39]=1[O:40][C:42](=[O:45])[CH3:43])[NH:50][CH:49]=[CH:41]2)(=[O:8])[CH3:2]

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(/C=C/N2CCCC2)C=C1OCC1=CC=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1O)C
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
800 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
3.4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed over a layer of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily residue to which
CUSTOM
Type
CUSTOM
Details
crushed ice
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
to give 6.08 g (65%) of DAI

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC=1C=C2C=CNC2=CC1OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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